N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.
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Benzamide Formation: : The next step involves the acylation of the piperidine intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The piperidine ring can be reduced using agents like lithium aluminum hydride, resulting in the formation of N-alkylated piperidine derivatives.
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Substitution: : The benzamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-alkylated piperidine derivatives.
Substitution: Nitro-substituted benzamide derivatives.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
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Biological Studies: : It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and neurological disorders.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and benzamide moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide: This compound shares the piperidine and furan moieties but differs in the benzamide substitution, which can lead to different biological activities.
N-(4-(furan-2-ylmethyl)piperidin-1-yl)-3,4-dimethoxybenzamide: Similar in structure but with variations in the substitution pattern on the piperidine ring.
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of a furan ring and a dimethoxybenzamide moiety makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-24-18-6-5-16(12-19(18)25-2)20(23)21-13-15-7-9-22(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDINNEQCXNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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